molecular formula C14H13N3O3 B2573900 N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide CAS No. 865145-54-6

N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide

Cat. No. B2573900
CAS RN: 865145-54-6
M. Wt: 271.276
InChI Key: VWLOTRPSIVIFDW-CXUHLZMHSA-N
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Description

N’-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide is a chemical compound with the molecular formula C14H13N3O3 . It has a molecular weight of 271.27 g/mol . The compound has been characterized using various spectroscopic techniques such as MS, IR, 1H NMR, 13C NMR, and UV-Visible .


Synthesis Analysis

The compound has been synthesized from the reaction of isonicotinohydrazide with 2-hydroxy-3-methoxybenzaldehyde . A hydrated hydrazone compound, 4-fluoro-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate (H2L · H2O), was prepared and characterized by elemental analysis, HRMS, IR, UV-Vis and 1H NMR spectroscopy .


Molecular Structure Analysis

The structure of the compound has been examined crystallographically . It crystallizes in the monoclinic space group P21/c . The ligand HL coordinates to the Mn atom through the deprotonated phenolate O atom, the imine N atom, and the carboxy O atom .


Chemical Reactions Analysis

The compound has been used in the synthesis of a novel oxidovanadium(V) complex with the hydrazone compound 4-fluoro-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide (H2L) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 271.27 g/mol and a monoisotopic mass of 271.095703 Da . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The topological polar surface area is 83.8 Ų .

Scientific Research Applications

Synthesis and Structural Characterization

This compound is synthesized by the condensation of ortho-vanillin with gamma-aminobutyric acid . The compounds are physico-chemically characterized by elemental analysis, HR-ESI-MS, FT-IR, and UV-Vis . The complex and the Schiff base ligand are further structurally identified by single crystal X-ray diffraction and 1H and 13C-NMR .

Formation of Cu(II) Complex

A novel Cu(II) complex based on the Schiff base obtained from this compound has been synthesized . The crystal structure of its Cu(II) complex reflects a one-dimensional polymeric compound .

Metal Binding Affinity

Schiff bases, such as this compound, have attracted intensive scientific interest mainly because of their metal binding affinity . They have been extensively used as ligands in the coordination chemistry of main group and transition metal ions .

Pharmacological Properties

Schiff bases, including this compound, have shown significant pharmacological properties . However, more research is needed to fully understand the potential applications in this field.

Physiological Properties

In addition to their pharmacological properties, Schiff bases also exhibit physiological properties . This opens up potential applications in physiological research and medical science.

Antibacterial Activity

There is evidence to suggest that this compound and its dinuclear Manganese(II) complex have antibacterial activity . This could potentially be used in the development of new antibacterial agents.

properties

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-20-12-4-2-3-11(13(12)18)9-16-17-14(19)10-5-7-15-8-6-10/h2-9,18H,1H3,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLOTRPSIVIFDW-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide

Q & A

A: The compound, derived from the condensation of isonicotinic hydrazide with o-vanillin (2-hydroxy-3-methoxybenzaldehyde) [], is characterized by the following:

  • Spectroscopic Data:
    • FT-IR: Characteristic peaks indicating the presence of amide carbonyl, azomethine nitrogen, and hydroxyl groups. [, ]
    • 1H NMR: Provides detailed structural information about the compound, including the presence of aromatic protons, methoxy group, and hydrazide protons. [, ]
    • UV-Vis: Exhibits absorption bands characteristic of the conjugated system within the molecule. [, ]

A: The compound acts as a tridentate chelating agent, coordinating to metal ions (such as Co(II), Ni(II), Cd(II), Mo(V), Mo(VI), Mn(II), V(V)) via the oxygen atom of the amide carbonyl, the azomethine nitrogen, and the oxygen of the hydroxyl group after deprotonation. [, , , , , ]. The resulting metal complexes exhibit various geometries, including octahedral, distorted octahedral, and pentagonal bipyramidal, depending on the specific metal ion and other ligands present. [, , ]

A: The compound and its metal complexes have shown antibacterial activity against various bacterial strains, including E. coli, Salmonella spp., and Staphylococcus aureus. [] Notably, the metal complexes generally exhibit higher antibacterial efficacy compared to the free ligand. [, , ] For instance, oxomolybdenum(V) complexes demonstrated greater potency as bactericides than the free ligand and dioxomolybdenum(VI) complexes. []

A: Yes, molecular mechanics methods have been employed to obtain the optimized geometry of the compound and one of its complexes, (MoO(L)NO3Cl). [] Further computational studies could be valuable for exploring structure-activity relationships, predicting potential applications, and gaining a deeper understanding of the compound's interactions at the molecular level.

A: Crystallographic studies provide valuable insights into the compound's three-dimensional structure and intermolecular interactions, which are crucial for understanding its properties and potential applications. For example, the presence of extensive O–H···O and N–H···O hydrogen bonding interactions in the crystal structure of the cobalt(II) complex contributes to the formation of an infinite one-dimensional chain. [] Such structural features can impact the compound's stability, solubility, and biological activity.

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